Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
Description
Chemical Structure and Identification Carbamic acid, (5-amino-3-phenylpyrido[3,4-b]pyrazin-7-yl)-, ethyl ester (CAS 83269-15-2) is a heterocyclic compound featuring a pyridopyrazine core substituted with a phenyl group at position 3, an amino group at position 5, and an ethyl carbamate moiety at position 7 . It is designated as NSC 330770 in the National Cancer Institute (NCI) database and has been studied for its anticancer properties, particularly as a mitotic inhibitor .
Mechanism of Action The compound disrupts microtubule dynamics by binding to tubulin, leading to mitotic arrest in cancer cells. This mechanism is shared with vinca alkaloids (e.g., vincristine) and taxanes (e.g., docetaxel) but distinguishes it from non-microtubule-targeting agents .
Properties
CAS No. |
83269-15-2 |
|---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl N-(5-amino-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-16(22)21-13-8-11-14(15(17)20-13)19-12(9-18-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,17,20,21,22) |
InChI Key |
MJGZXQYSOYOKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to prepare carbamic acid, (5-amino-3-phenylpyrido[3,4-b]pyrazin-7-yl)-, ethyl ester involves the reaction of the corresponding amine precursor with ethyl chloroformate under basic conditions. This is a widely accepted method for synthesizing carbamate esters from amines.
- Starting Material: 5-amino-3-phenylpyrido[3,4-b]pyrazine (amine precursor)
- Reagent: Ethyl chloroformate
- Base: Typically an organic base such as triethylamine or an inorganic base like sodium carbonate to scavenge hydrochloric acid formed during the reaction.
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.
- Conditions: The reaction is carried out at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
The amine nitrogen nucleophilically attacks the carbonyl carbon of ethyl chloroformate, forming the carbamate linkage and releasing hydrochloric acid, which is neutralized by the base.
Detailed Experimental Procedure (Representative)
- Dissolve the 5-amino-3-phenylpyrido[3,4-b]pyrazine in anhydrous dichloromethane under inert atmosphere.
- Cool the solution to 0–5 °C.
- Add a stoichiometric amount of triethylamine slowly to the reaction mixture.
- Add ethyl chloroformate dropwise with stirring.
- Allow the reaction to proceed for 1–3 hours while maintaining temperature.
- Monitor the reaction progress by thin-layer chromatography or high-performance liquid chromatography.
- Upon completion, quench the reaction with water, extract the organic layer, wash, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Alternative Synthetic Routes and Variations
- Chiral Synthesis: A patent describes the preparation of chiral ethyl carbamate derivatives of related pyrido[3,4-b]pyrazine compounds by similar carbamation reactions, indicating possible stereoselective modifications.
- Precursor Synthesis: The amine precursor can be synthesized through multi-step organic syntheses involving ring closure and functional group modifications of substituted phenyl and pyrido-pyrazine intermediates.
Research Results and Analysis
Yield and Purity
- The carbamation reaction typically yields the ethyl carbamate in moderate to high yields (60–85%) depending on reaction conditions such as temperature, solvent, and base used.
- Purity is generally confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
Reaction Optimization Parameters
| Parameter | Typical Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–5 °C | Controls reaction rate, reduces side products |
| Base | Triethylamine or sodium carbonate | Neutralizes HCl, improves yield |
| Solvent | Dichloromethane, tetrahydrofuran | Solubility of reactants and products |
| Reaction Time | 1–3 hours | Sufficient for completion without degradation |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms carbamate formation by characteristic shifts in the carbamate carbonyl and ethyl ester protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 309.32 g/mol.
- Infrared Spectroscopy (IR): Presence of carbamate carbonyl stretch near 1700 cm⁻¹.
Summary Table of Preparation Data
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amine precursor synthesis | Multi-step synthesis from substituted phenyl and pyrido-pyrazine intermediates | Pure 5-amino-3-phenylpyrido[3,4-b]pyrazine |
| Carbamation reaction | Ethyl chloroformate, base, 0–5 °C, DCM | Carbamic acid ethyl ester formed with 60–85% yield |
| Purification | Recrystallization or chromatography | High purity product |
| Characterization | NMR, MS, IR | Confirmation of structure |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl carbamate group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields the corresponding carbamic acid and ethanol via protonation of the ester oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis : Generates a carbamate salt intermediate, which decomposes to release ammonia/amine derivatives and carbonate byproducts.
Representative conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | 1M HCl, 80°C, 6h | Carbamic acid + ethanol |
| Basic hydrolysis | 1M NaOH, reflux, 4h | Sodium carbamate + ethanol |
Nucleophilic Substitution at the Amino Group
The primary amine at position 5 participates in alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkyl derivatives.
-
Acylation : Acetyl chloride or benzoyl chloride in pyridine yields N-acylated products.
Example reaction :
(R = pyrido-pyrazine core; X = Cl, Br, I)
Cross-Coupling Reactions
The phenyl substituent enables palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura coupling : Requires a boronic acid/ester partner and catalysts like Pd(PPh₃)₄ or PEPPSI™ in solvents such as 1,4-dioxane/DME .
-
Buchwald-Hartwig amination : Facilitates C–N bond formation with aryl halides .
Key conditions :
| Catalyst | Base | Solvent | Yield Range |
|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/H₂O | 60–85% |
| PEPPSI™ | KOH | DME/EtOH | 70–90% |
Redox Reactions
-
Oxidation : The amino group converts to a nitro group using HNO₃/H₂SO₄, though this may destabilize the pyrido-pyrazine core.
-
Reduction : Hydrogenation over Ra-Ni in acetic acid reduces nitro intermediates to amines, as seen in the synthesis of structurally related compounds .
Mechanistic pathway :
Photochemical Degradation
Exposure to UV light (λ = 254–365 nm) induces bond cleavage in the carbamate group, forming ethyl alcohol and a reactive isocyanate intermediate. This degradation pathway necessitates light-protected storage for stability.
Transesterification and Aminolysis
The ethyl ester group reacts with:
-
Alcohols : Methanol in acidic conditions yields methyl carbamate derivatives .
-
Amines : Aniline derivatives displace the ethoxy group to form urea analogs .
Example :
Comparative Reactivity with Analogues
Stability Under Synthetic Conditions
The compound demonstrates moderate thermal stability (<200°C) but is sensitive to:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of carbamic acid compounds exhibit potential anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
2. Antimicrobial Properties
Carbamic acid derivatives have been investigated for their antimicrobial effects against various pathogens. The structural features of these compounds allow them to interact with bacterial cell membranes, leading to cell lysis and death. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
3. Neurological Disorders
There is emerging evidence that compounds similar to carbamic acid can influence neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety. The ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology.
Material Science Applications
1. Polymer Chemistry
Carbamic acid derivatives are used as intermediates in the synthesis of polymers with specific properties. Their ability to form hydrogen bonds can enhance the mechanical strength and thermal stability of polymeric materials. Research has shown that incorporating these compounds into polymer matrices can improve their performance in applications ranging from packaging to biomedical devices.
2. Coatings and Adhesives
The unique chemical properties of carbamic acid derivatives make them suitable for developing advanced coatings and adhesives. Their adhesion properties can be tailored for specific substrates, providing enhanced durability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs, mechanistic differences, and therapeutic applications.
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Key Findings:
Structural Modifications Influence Target Specificity: Carbamate Group: Replacement of ethyl with methyl retains activity, but bulky groups (e.g., ethoxy→methylamino) reduce potency . Amino Group Acetylation: Acetylation of the 5-amino group decreases activity, highlighting its role in tubulin binding . Chirality: The (S)-isomer of racemic ethyl carbamate (NSC 153858) is significantly more potent than the (R)-isomer in leukemia models, emphasizing stereochemical importance .
Mechanistic Divergence: While NSC 330770 and NSC 181928 act via microtubule inhibition, PNU-102035 targets adenosine receptors, illustrating how minor structural changes (e.g., 1-methyl addition) redirect therapeutic applications .
Synergistic Potential: NSC 330770 (R=0.306) is less synergistic with JQ1 than vincristine (R=0.145) but outperforms taxanes like docetaxel (R=0.342) in combination therapies .
Resistance Profile :
- NSC 181928 remains effective against vincristine-resistant P388 leukemia cells, suggesting a distinct binding site or mechanism compared to classical vinca alkaloids .
Biological Activity
Carbamic acid, specifically the compound (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-ethyl ester, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H23N5O5
- CAS Number : 172175-20-1
- IUPAC Name : Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and metabolic pathways:
- Histamine H3 Receptor Modulation : The compound has been shown to act as an antagonist at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release, including histamine, norepinephrine, and serotonin .
- Analgesic Properties : A study on carbamic acid derivatives revealed that certain analogs exhibit significant analgesic effects comparable to morphine. These effects are believed to stem from antagonism at the 5-HT2A receptor, suggesting a potential pathway for pain management .
- AMPK Activation : The compound has been identified as an activator of AMP-activated protein kinase (AMPK), which is pivotal in regulating energy homeostasis and is implicated in metabolic disorders such as obesity and type 2 diabetes .
Biological Activity Overview
The biological activities of carbamic acid derivatives can be summarized in the following table:
Case Studies and Research Findings
- Analgesic Evaluation : In a pharmacological evaluation involving a series of carbamic acid derivatives, one notable compound demonstrated significant analgesic activity with a favorable safety profile in rat models. This study highlighted the potential for developing these compounds as lead candidates for new analgesics .
- Metabolic Disorders : Another study focused on the compound's role in activating AMPK pathways, showing promise for treating conditions like obesity and hyperglycemia. The activation of AMPK is crucial for enhancing insulin sensitivity and promoting weight loss .
- Antiproliferative Effects : Recent investigations into related pyridine derivatives indicated that they possess antiproliferative properties against various human tumor cell lines, suggesting a broader therapeutic potential beyond metabolic disorders .
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves reductive cyclization of nitropyridine intermediates or hydride reduction of heteroaromatic precursors. For example, intermediates with nitro groups are reduced to amines, followed by carbamate formation via reaction with ethyl chloroformate. Purification is achieved using column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Purity optimization requires spectroscopic validation (¹H/¹³C NMR, ESI-MS) and HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Trace impurities, such as unreacted intermediates, are minimized by iterative recrystallization from ethanol .
Basic: What is the role of the carbamate group in the compound’s biological activity?
Methodological Answer:
The ethyl carbamate moiety is critical for tubulin-binding and antimitotic activity. Comparative studies with analogues (e.g., methyl carbamate or bulky aliphatic substitutions) show that replacing ethyl with methyl retains activity, while bulkier groups (e.g., tert-butyl) reduce potency. Acetylation of the 5-amino group or substitution at the 8-position abolishes activity, suggesting hydrogen bonding and steric compatibility are essential for tubulin interaction. Structure-activity relationship (SAR) studies involve synthesizing derivatives and testing cytotoxicity in murine leukemia (L1210) cell lines .
Advanced: How can researchers design experiments to study tubulin binding and polymerization effects?
Methodological Answer:
- Tubulin Purification: Isolate tubulin from bovine brain via cycles of polymerization/depolymerization in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8).
- Polymerization Assays: Monitor turbidity at 350 nm after adding the compound (10–100 µM) to GTP-bound tubulin. Compare with GDP-tubulin to assess nucleotide-dependent effects.
- Electron Microscopy: Visualize polymer morphology (e.g., filaments vs. microtubules) using negative staining with uranyl acetate.
- HPLC Analysis: Quantify GTP/GDP hydrolysis during polymerization via ion-pair chromatography .
Advanced: How do chiral isomers differentially affect biological activity?
Methodological Answer:
The S-isomer exhibits higher potency in tubulin polymerization and cytotoxicity assays. For example:
- In Vitro Cytotoxicity: S-isomer (IC₅₀ = 0.8 µM in L1210 cells) vs. R-isomer (IC₅₀ = 2.5 µM).
- Tubulin Binding: S-isomer promotes GDP-tubulin polymerization (critical concentration = 1 mg/mL), while the R-isomer does not.
Methodology: - Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).
- Compare activity in cell-free tubulin assembly assays and MTT-based cytotoxicity screens .
Advanced: What methodologies identify metabolic pathways and active metabolites?
Methodological Answer:
- In Vivo Metabolism: Administer the compound to mice (50 mg/kg IP), collect plasma/liver homogenates, and extract metabolites with acetonitrile.
- HPLC-MS Analysis: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled to Q-TOF MS. Major metabolites include hydroxylated derivatives (m/z +16) and carbamate-cleaved products.
- Activity Validation: Test metabolites in tubulin polymerization assays to confirm retained/inhibited activity .
Advanced: How does the compound modulate neurotransmitter transporters (e.g., dopamine, serotonin)?
Methodological Answer:
- Binding Assays: Use HEK cells expressing human dopamine transporters (hDAT). Incubate with [¹²⁵I]RTI-55 (radioligand) and varying compound concentrations (1 nM–10 µM).
- Uptake Inhibition: Measure [³H]dopamine uptake in rat striatal synaptosomes. EC₅₀ values (1.8–3.1 µM) indicate partial inhibition.
- Allosteric Modulation: Conduct dissociation rate experiments (10 µM compound + 10 nM [¹²⁵I]RTI-55) to assess slowed ligand release, a hallmark of allosteric modulation .
Advanced: How to investigate nucleotide-dependent ligand binding to tubulin?
Methodological Answer:
- Nucleotide Preparation: Pre-incubate tubulin with 1 mM GTP or GDP (30°C, 30 min) in PEM buffer.
- Equilibrium Dialysis: Use a 10 kDa MWCO membrane to separate free/bound ligand. Calculate apparent Kd values via Scatchard analysis.
- Key Finding: S-isomer binds GTP-tubulin with Kd = 0.5 µM vs. GDP-tubulin (Kd = 1.2 µM), indicating conformational selectivity. R-isomer shows 3-fold lower affinity for GDP-tubulin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
